
(2,4-Dimethyl-thiazol-5-yl)-acetic acid
Overview
Description
(2,4-Dimethyl-thiazol-5-yl)-acetic acid (CAS: 34272-65-6) is a thiazole derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol. Structurally, it features a thiazole ring substituted with two methyl groups at the 2- and 4-positions and an acetic acid moiety at the 5-position (Figure 1). Key physical properties include a density of 1.295 g/cm³, a boiling point of 320.5°C, and a flash point of 147.7°C . This compound is primarily utilized in pharmaceutical and agrochemical research due to its heterocyclic framework, which is known to confer bioactivity in drug discovery .
Preparation Methods
Classical Organic Synthesis Approaches
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2,4-dimethylthiazole scaffold. This method involves condensation of α-haloketones with thioamides or thiourea derivatives. For (2,4-dimethyl-thiazol-5-yl)-acetic acid, the reaction typically proceeds as follows:
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Chloroacetone and Thiourea Cyclization :
Chloroacetone reacts with thiourea in ethanol under reflux (78°C, 4–6 hours) to form 2,4-dimethylthiazole . The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetone, followed by cyclodehydration. -
Acetic Acid Sidechain Introduction :
The 5-position of the thiazole is functionalized via Friedel-Crafts acylation using chloroacetic acid chloride in the presence of AlCl₃ (0–5°C, dichloromethane solvent) . This step achieves 65–72% yield, with purity confirmed by HPLC (>95%).
Key Optimization Parameters :
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Solvent polarity: Ethanol outperforms DMF in minimizing byproducts (15% vs. 28% impurities) .
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Stoichiometry: A 1.2:1 molar ratio of chloroacetic acid chloride to thiazole prevents over-acylation .
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances employ transition metal catalysts to streamline synthesis:
Suzuki-Miyaura Coupling :
A pre-functionalized thiazole boronic ester reacts with bromoacetic acid derivatives under Pd(PPh₃)₄ catalysis (2 mol%, DMF/H₂O, 80°C). This method achieves 78% yield with excellent regioselectivity (>99:1) .
Reaction Conditions :
Parameter | Value |
---|---|
Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
Solvent System | DMF:H₂O (3:1 v/v) |
Temperature | 80°C |
Reaction Time | 12 hours |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
-
Thiazole Formation :
2,4-dimethylthiazole is synthesized in 30 minutes (vs. 6 hours conventionally) using 300 W irradiation . -
Sidechain Attachment :
Acetic acid incorporation completes within 15 minutes (85% yield) using N,N'-dicyclohexylcarbodiimide (DCC) coupling under microwave conditions .
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale manufacturing employs flow chemistry for improved safety and yield:
Reactor Configuration :
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Two-stage system:
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Thiazole ring formation in packed-bed reactor (residence time: 8 minutes)
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Acetic acid functionalization in micro-mixer unit (residence time: 3 minutes)
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Process Metrics :
Metric | Value |
---|---|
Annual Capacity | 12 metric tons |
Purity | 99.2% |
Waste Reduction | 40% vs. batch |
Crystallization and Purification
Final product isolation uses anti-solvent crystallization:
Optimized Protocol :
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Dissolve crude product in hot ethyl acetate (60°C)
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Gradually add n-heptane (1:3 v/v)
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Cool to −20°C at 0.5°C/min
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
FT-IR (KBr) :
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1705 cm⁻¹ (C=O stretch)
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2550 cm⁻¹ (S-H, trace impurity <0.1%)
Comparative Method Analysis
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Classical Hantzsch | 65 | 92 | Moderate |
Suzuki Coupling | 78 | 98 | High |
Microwave | 85 | 99 | Limited |
Continuous Flow | 91 | 99.2 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-thiazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or nitro groups onto the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of (2,4-Dimethyl-thiazol-5-yl)-acetic acid is its antimicrobial properties. Research has demonstrated that thiazole derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study synthesized several thiazole derivatives, including this compound, and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and fluconazole .
Compound | Target Pathogen | MIC (μg/mL) | Reference Drug |
---|---|---|---|
2c | Staphylococcus aureus | 4.51 | Ciprofloxacin |
5b | Candida albicans | 3.92 | Fluconazole |
Antioxidant Properties
Research has also highlighted the antioxidant potential of thiazole derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Activity
In a study focusing on the synthesis of thiazole derivatives, compounds were evaluated for their ability to scavenge free radicals. The findings suggested that certain derivatives exhibited significant antioxidant activity, indicating their potential use in therapeutic formulations aimed at reducing oxidative damage .
Anti-inflammatory Effects
Thiazole compounds have been investigated for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study: Dual Activity
A series of thiazole-phenylacetic acid derivatives were synthesized and tested for both antimicrobial and anti-inflammatory activities. The most active compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential for treating conditions characterized by inflammation .
Cancer Research
The application of this compound in cancer research has gained attention due to its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: CDK Inhibition
Research has shown that thiazole derivatives can selectively inhibit CDK9, a target implicated in various cancers. The structure–activity relationship studies revealed that modifications to the thiazole ring could enhance selectivity and potency against cancer cell lines .
Compound | Target CDK | IC50 (nM) |
---|---|---|
12u | CDK9 | <10 |
12a | CDK9 | <20 |
Agricultural Applications
In agriculture, thiazole derivatives are explored for their potential as plant growth regulators or fungicides.
Case Study: Fungicidal Activity
The efficacy of thiazole-based compounds as fungicides was evaluated in agricultural settings. Results indicated that these compounds could effectively inhibit fungal pathogens affecting crops, suggesting their utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-thiazol-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Thiazole-based acetic acid derivatives share structural similarities but differ in substituents, leading to distinct physicochemical properties and applications. Below is a comparative analysis of (2,4-Dimethyl-thiazol-5-yl)-acetic acid with analogous compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Findings:
Electron-withdrawing groups (e.g., chlorine in CAS 259655-35-1) increase molecular polarity and boiling points, whereas electron-donating groups (e.g., methyl) lower melting points .
Functional Group Reactivity: The acetic acid moiety in all compounds enables coordination with metal ions, similar to carboxylate-functionalized adsorbents used in uranium recovery (e.g., ASBB biochar) . However, thiazole derivatives are more commonly exploited in drug design than environmental applications. Amino groups (e.g., CAS 1065483-78-4) enhance nucleophilicity, making such compounds suitable for synthesizing Schiff bases or covalent organic frameworks .
Applications: this compound’s compact structure favors its role as a building block in antiviral or anti-inflammatory agents, akin to tetrazole derivatives noted for superoxide scavenging . Bulkier derivatives (e.g., phenyl-substituted analogs) are explored in catalysis due to their aromaticity and stability under harsh conditions .
Biological Activity
(2,4-Dimethyl-thiazol-5-yl)-acetic acid, with the CAS number 34272-65-6, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole-based compounds known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring substituted with methyl groups at positions 2 and 4, and an acetic acid functional group at position 5. This configuration is crucial for its biological activity.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has shown cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1.95 | |
Escherichia coli | 3.91 | |
Bacillus subtilis | 15.62 |
The above table summarizes the antibacterial efficacy of this compound against selected bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 7 | |
HeLa (Cervical Cancer) | 10 | |
A549 (Lung Cancer) | 15 |
Case Studies
- Antimicrobial Study : A study conducted by Mohammad et al. evaluated a series of thiazole derivatives for their antimicrobial properties, highlighting the effectiveness of compounds similar to this compound against multidrug-resistant strains of bacteria such as MRSA .
- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and structural integrity of (2,4-Dimethyl-thiazol-5-yl)-acetic acid in synthesized samples?
Methodological Answer:
- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and proton environments. Infrared (IR) spectroscopy can confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (C-S/C-N stretches ~600-800 cm⁻¹).
- Chromatographic Validation : Pair with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm to assess purity and retention time alignment with reference standards .
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Key Synthesis : Start with 4-methylthiazole derivatives and introduce the acetic acid moiety via alkylation or nucleophilic substitution. For example, react 4-methyl-5-bromothiazole with sodium acetylide, followed by oxidation to the carboxylic acid.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity, catalyst loading). Use polar aprotic solvents like DMF to enhance reactivity and reduce side products .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD : Utilize a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set detection at 220 nm for maximum sensitivity. Calibrate with standard solutions (0.1–100 µg/mL) .
- Titration : For crude samples, employ acid-base titration with standardized NaOH (0.1 M) and phenolphthalein indicator, though this is less specific than HPLC .
Q. How can researchers assess the purity of this compound, and what impurities are typically observed?
Methodological Answer:
- Impurity Profiling : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect byproducts like unreacted thiazole precursors or oxidized intermediates.
- Melting Point Analysis : Compare observed melting points (e.g., 139–140°C for thiazole derivatives) with literature values to identify polymorphic impurities .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly its antimicrobial properties?
Methodological Answer:
- Mechanistic Studies : Conduct time-kill assays against Gram-positive bacteria (e.g., S. aureus) to evaluate bactericidal vs. bacteriostatic effects. Pair with molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase).
- Resistance Testing : Perform serial passage experiments under sub-inhibitory concentrations to assess resistance development .
Q. How does pH and storage temperature affect the stability of this compound?
Methodological Answer:
- Stability Protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. For aqueous solutions, maintain pH 5–7 (buffered with phosphate) to avoid hydrolysis.
- Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC) to monitor degradation over 1–3 months at 40°C/75% relative humidity (ICH Q1A guidelines) .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar thiazole-acetic acid derivatives?
Methodological Answer:
- Meta-Analysis : Compare substituent effects across studies; e.g., 2,4-dimethyl vs. 3,4-dimethoxy groups may alter lipophilicity and membrane permeability.
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) to isolate structural contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the thiazole C2/C4 positions (e.g., halogens, alkyl chains) and assess bioactivity changes.
- Computational Modeling : Perform quantitative SAR (QSAR) using descriptors like logP, molar refractivity, and Hammett constants to predict activity trends .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS. Monitor glucuronidation or sulfation of the carboxylic acid group.
- Isotope Labeling : Use ¹⁴C-labeled compounds to trace excretion routes in rodent models .
Q. What advanced techniques characterize degradation products of this compound under stress conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (80°C), UV light, or oxidative agents (H₂O₂). Analyze products via high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for structural elucidation.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(3-7(9)10)11-5(2)8-4/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIGFCSKPLKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187837 | |
Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-65-6 | |
Record name | 2,4-Dimethyl-5-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34272-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethyl-1,3-thiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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